Yuanhuadine
Overview
Description
Yuanhuadine is a daphnane diterpenoid compound isolated from the dried flower buds of Daphne genkwa Sieb. et Zucc., a plant traditionally used in Chinese medicine. This compound has garnered significant attention due to its potent anticancer properties, particularly against human lung cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yuanhuadine is typically isolated from the dichloromethane fraction of the ethanolic extract of Daphne genkwa. The extraction process involves successive solvent partitioning to separate the active compounds . The dichloromethane fraction is then subjected to chromatographic separation to isolate this compound along with other diterpene esters .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes from Daphne genkwa, which may limit its large-scale availability.
Chemical Reactions Analysis
Types of Reactions: Yuanhuadine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity and stability.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, potentially leading to the formation of new derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Yuanhuadine has been extensively studied for its anticancer properties. It exhibits selective growth inhibition against human lung cancer cells by inducing cell-cycle arrest and modulating cell signaling pathways . The compound has shown potential in combination therapies with epidermal growth factor receptor inhibitors, enhancing its antiproliferative effects .
In addition to its anticancer applications, this compound is being investigated for its anti-inflammatory properties. The compound’s ability to modulate key signaling pathways makes it a promising candidate for treating various inflammatory diseases .
Mechanism of Action
Yuanhuadine exerts its effects by targeting multiple molecular pathways. It induces cell-cycle arrest in the G0/G1 and G2/M phases by up-regulating p21 and down-regulating cyclins, cyclin-dependent kinases 2 and 4, and c-Myc . The compound also suppresses the Akt/mammalian target of rapamycin pathway and its downstream effectors, including p70 S6 kinase and eukaryotic initiation factor 4E-binding protein 1 . Additionally, this compound inhibits ligand-induced epidermal growth factor receptor and c-Met signaling .
Comparison with Similar Compounds
Yuanhuadine is part of a series of daphnane-type diterpenoids isolated from Daphne genkwa. Similar compounds include:
- Yuanhuacine
- Genkwanine III
- Genkwanine VIII
These compounds share structural similarities and exhibit anticancer activities. this compound is unique in its selective growth inhibition against human lung cancer cells and its ability to modulate multiple signaling pathways .
Properties
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O10/c1-7-8-9-10-11-12-13-14-29-40-26-22-25-28(16-33,39-25)27(36)30(37)21(15-18(4)23(30)35)32(22,42-29)19(5)24(38-20(6)34)31(26,41-29)17(2)3/h11-15,19,21-22,24-27,33,36-37H,2,7-10,16H2,1,3-6H3/b12-11+,14-13+/t19-,21-,22+,24-,25+,26-,27-,28+,29-,30-,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHELFTYSELEEFD-SVAWBNMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318552 | |
Record name | Yuanhuadin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76402-66-9 | |
Record name | Yuanhuadin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76402-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yuanhuadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076402669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yuanhuadin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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